MFCD06642235
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Overview
Description
MFCD06642235 is a chemical compound with unique properties that have garnered interest in various scientific fields This compound is known for its potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Industrial Production Methods: Industrial production of MFCD06642235 requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to achieve high yield and purity on a larger scale. Industrial production may also involve continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: MFCD06642235 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used
Scientific Research Applications
MFCD06642235 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. In industry, it can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of MFCD06642235 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to MFCD06642235 include those with similar chemical structures and properties. These compounds may share common functional groups and reactivity patterns, making them useful for comparative studies.
Uniqueness: this compound stands out due to its unique combination of properties and potential applications. While similar compounds may have overlapping uses, this compound’s specific structure and reactivity make it particularly valuable for certain applications in chemistry, biology, medicine, and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, reactions, and applications highlight its importance and utility. Further research into its properties and mechanisms of action can unlock new possibilities for its use in diverse applications.
Properties
IUPAC Name |
N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c1-26-16-8-3-2-7-15(16)22-11-17(25)24-19-23-10-13(27-19)9-12-5-4-6-14(20)18(12)21/h2-8,10,22H,9,11H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULXZMSQFYDFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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